N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound is a pyrazolo[1,5-a]pyrimidin-7-amine derivative characterized by:
- A 2-(2-methoxyphenyl) substituent at position 2 of the pyrimidine core.
- A 5-methyl group at position 3.
- A N-[2-(3,4-dimethoxyphenyl)ethyl] side chain at position 5.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-13-23(25-12-11-17-9-10-21(30-3)22(14-17)31-4)28-24(26-16)15-19(27-28)18-7-5-6-8-20(18)29-2/h5-10,13-15,25H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYALUCFBNZGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the methoxyphenyl and dimethoxyphenyl groups is usually done via nucleophilic substitution reactions, often using halogenated precursors and strong nucleophiles.
Final amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit promising anticancer activities. For instance, similar derivatives have been identified as potent inhibitors of various receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and metastasis. One study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed effective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), contributing to their antiangiogenic properties .
Antimicrobial Effects
In addition to anticancer properties, research has shown that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine possess antimicrobial activity. For example, derivatives have been evaluated for their efficacy against various bacterial strains and fungi . The presence of methoxy groups enhances lipophilicity, potentially improving cell membrane penetration and bioavailability.
Neuropharmacological Applications
Emerging studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may also exhibit neuroprotective effects. The modulation of neurotransmitter systems and neuroinflammatory pathways has been proposed as a mechanism for their action in treating neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrimidine Core
Compound A : N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Key Differences :
- Position 2: Trifluoromethyl (electron-withdrawing) vs. 2-methoxyphenyl (electron-donating).
- Position 3: Phenyl vs. unsubstituted in the target compound.
- Impact : The trifluoromethyl group may enhance metabolic stability but reduce solubility compared to the methoxyphenyl group.
Compound B : 3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47)
- Key Differences :
- Position 3: 4-Fluorophenyl (electron-withdrawing) vs. unsubstituted.
- Amine side chain: Pyridinylmethyl vs. dimethoxyphenethyl.
- Impact : The fluorophenyl group improves binding affinity to hydrophobic pockets in targets like mycobacterial enzymes .
Compound C : 2-Ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Key Differences :
- Position 2: Ethyl (lipophilic) vs. 2-methoxyphenyl.
- Amine side chain: 4-Methylphenyl (less polar) vs. dimethoxyphenethyl.
- Impact : Ethyl and methylphenyl groups may improve membrane permeability but reduce target specificity.
Amine Side Chain Modifications
Compound D : N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (Pir-11-2)
- Key Differences :
- Side chain: Shorter methoxyethyl chain vs. extended dimethoxyphenethyl.
- Impact : Reduced steric bulk in Compound D may lower binding affinity but enhance solubility.
Compound E : N-(4-Methoxyphenethyl)-5-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Key Differences :
- Core structure: Triazolo[1,5-a]pyrimidine vs. pyrazolo[1,5-a]pyrimidine.
- Amine side chain: Similar 4-methoxyphenethyl group.
- Impact : The triazolo core may alter electronic properties, affecting interactions with enzymatic targets.
Observations :
- The target compound’s dimethoxyphenethyl side chain likely improves target engagement but may reduce solubility compared to shorter-chain analogs.
- Fluorophenyl and trifluoromethyl substituents (e.g., Compounds B and A) enhance potency against mycobacterial targets but increase lipophilicity .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C21H25N3O4
- Molecular Weight : 385.45 g/mol
- IUPAC Name : this compound
The presence of methoxy groups and the pyrazolo-pyrimidine framework contribute to its unique pharmacological properties.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
- Antitumor Activity : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit tumor cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway. For instance, compounds targeting dihydrofolate reductase (DHFR) have demonstrated significant antitumor effects by disrupting nucleotide synthesis .
- Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Studies suggest that derivatives can reduce inflammation in models of arthritis and other inflammatory diseases .
- Neuroprotective Effects : Some pyrazolo[1,5-a]pyrimidines have shown promise in neuroprotection, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Cytotoxicity Against Cancer Cell Lines : The compound has been tested against various cancer cell lines, showing IC50 values in the low micromolar range. For example, it displayed significant cytotoxicity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) .
In Vivo Studies
In vivo studies have further elucidated its pharmacological effects:
- Tumor Growth Inhibition : Animal models treated with the compound exhibited reduced tumor growth compared to control groups. Notably, a study reported a 50% reduction in tumor volume after treatment with a specific dosage over four weeks .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment :
- Case Study on Neuroprotection :
Comparative Analysis with Related Compounds
The following table compares the biological activity of this compound with other related pyrazolo[1,5-a]pyrimidines:
Q & A
Basic: What are the critical steps in synthesizing this pyrazolo[1,5-a]pyrimidine derivative, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of a pyrazolo[1,5-a]pyrimidine core followed by functionalization. Key steps include:
- Core Formation : React 5-amino-1H-pyrazole-4-carboxylate derivatives with aldehydes or ketones under acidic conditions (e.g., acetic acid) to form the pyrimidine ring .
- Substituent Attachment : Use nucleophilic aromatic substitution (e.g., amine coupling at position 7) or palladium-catalyzed cross-coupling for aryl groups .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C for cyclization), and catalysts (e.g., p-TsOH for cyclization efficiency) to improve yields (≥60%) and purity (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR (¹H/¹³C) : Identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm in ¹H NMR; pyrimidine carbons at δ 150–160 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolve stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding between amine and pyrimidine nitrogen) .
- HRMS/LC-MS : Validate molecular weight (expected [M+H]⁺ ~504.2) and detect impurities (<2% by area normalization) .
Intermediate: How can researchers identify potential biological targets for this compound?
Methodological Answer:
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to detect inhibition (IC₅₀ < 1 μM for CDK9 in ) .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrophobic interactions with trifluoromethyl groups) .
- Pathway Analysis : Validate targets via Western blotting (e.g., reduced phosphorylation of RNA Pol II for CDK9 inhibition) .
Advanced: How can the kinase selectivity of this compound be systematically evaluated?
Methodological Answer:
- Selectivity Screening : Test against 100+ kinases at 1 μM concentration; calculate selectivity scores (e.g., Gini coefficient >0.7 indicates high selectivity) .
- Competition Binding Assays : Use KINOMEscan® to measure displacement of ATP-competitive probes .
- Structural Analysis : Compare binding modes via co-crystallization with kinases (e.g., CDK9 vs. CDK2) to identify selectivity-determining residues .
Advanced: What experimental strategies improve in vitro-to-in vivo translation of anticancer activity?
Methodological Answer:
- ADME Profiling : Assess metabolic stability (e.g., human liver microsomes: t₁/₂ >60 min), plasma protein binding (<90% free fraction), and blood-brain barrier penetration (logBB >0.3) .
- PDX Models : Test efficacy in patient-derived xenografts (e.g., 50 mg/kg oral dosing, 30% tumor growth inhibition) with parallel PK analysis (Cmax >1 μM) .
- Biomarker Validation : Quantify target engagement via PET imaging (e.g., ¹⁸F-labeled analogs) or phospho-protein ELISA in tumor biopsies .
Intermediate: How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) impact biological activity?
Methodological Answer:
- SAR Studies : Compare analogs in enzymatic assays (e.g., replacing 3,4-dimethoxyphenyl with trifluoromethyl improves CDK9 IC₅₀ from 10 μM to 0.5 μM) .
- Computational QSAR : Train models on inhibition data (e.g., CoMFA for steric/electrostatic contributions) to predict activity cliffs .
- Thermodynamic Profiling : Use ITC to measure binding entropy/enthalpy (e.g., hydrophobic substituents enhance ΔG via entropy gain) .
Advanced: How can researchers differentiate apoptosis induction from necrosis in cellular models?
Methodological Answer:
- Flow Cytometry : Dual staining with Annexin V-FITC (apoptosis) and propidium iodide (necrosis) after 48-hour treatment (e.g., 20 μM dose) .
- Caspase Activation : Measure caspase-3/7 activity via luminescent assays (e.g., Promega Caspase-Glo®; >3-fold increase indicates apoptosis) .
- Metabolic Profiling : Compare ATP levels (apoptosis preserves ATP; necrosis depletes ATP) via CellTiter-Glo® .
Intermediate: What strategies mitigate solubility limitations in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin complexes (e.g., HP-β-CD) for in vitro assays .
- Prodrug Design : Synthesize phosphate esters or PEGylated derivatives to enhance aqueous solubility (>1 mg/mL) .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC:Cholesterol, 60 nm size) for improved in vivo delivery .
Advanced: How can synergistic drug combinations be identified and validated?
Methodological Answer:
- High-Throughput Screening : Use combination matrices (e.g., 5×5 dose grid) with standard chemotherapeutics (e.g., doxorubicin) .
- Synergy Scoring : Calculate combination index (CI) via CompuSyn® (CI <0.9 indicates synergy) .
- Mechanistic Validation : Perform RNA-seq to identify pathway crosstalk (e.g., enhanced DNA damage response with PARP inhibitors) .
Basic: What methods are recommended for assessing bioavailability and plasma stability?
Methodological Answer:
- Plasma Stability : Incubate compound (1 μM) in human plasma at 37°C; measure remaining parent compound via LC-MS/MS over 24 hours (>80% stability preferred) .
- Caco-2 Permeability : Assess apparent permeability (Papp >1 ×10⁻⁶ cm/s) to predict oral absorption .
- In Vivo PK : Administer 10 mg/kg IV/PO in rodents; calculate AUC, t₁/₂, and oral bioavailability (F >20% target) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
